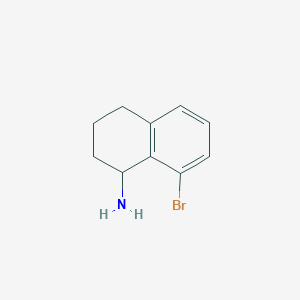

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSWFVACTSWMVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697845 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348627-52-1 | |

| Record name | 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, a brominated organic compound with the molecular formula C₁₀H₁₂BrN, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a tetralin scaffold with an amine at the 1-position and a bromine atom at the 8-position, provides two key reactive handles for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and its burgeoning role as a valuable building block in the development of novel therapeutics. The strategic placement of the bromo and amino groups allows for diverse chemical transformations, making it an attractive starting point for the synthesis of complex molecules with potential biological activity.[1]

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its physical and chemical behavior. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related structures and computational analyses.

| Property | Value | Source |

| CAS Number | 348627-52-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.11 g/mol | |

| IUPAC Name | This compound | [1] |

Structural Elucidation:

Definitive structural information for this compound would be best obtained through crystallographic analysis, which provides precise bond lengths, bond angles, and intermolecular interactions.[1] In the absence of specific crystallographic data for this compound, insights can be drawn from its aromatic analog, 8-Bromonaphthalen-1-amine. In the crystal structure of the latter, the naphthalene units are arranged in a herring-bone stacking motif, and the amine protons participate in both intra- and intermolecular hydrogen bonds.[2] For the tetralin derivative, the amine functionality at the 1-position is similarly expected to engage in hydrogen bonding, influencing its crystal packing and solid-state properties.[1]

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the direct bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[1]

Experimental Protocol: Direct Bromination

This protocol outlines a general procedure for the regioselective bromination at the 8-position of the tetralin core.

Causality of Experimental Choices:

-

Solvent: The choice of solvent is critical to control reactivity and prevent side reactions. A non-polar, aprotic solvent is often preferred to avoid reaction with bromine.

-

Temperature: The reaction is typically conducted at low temperatures to control the rate of reaction and improve regioselectivity.

-

Stoichiometry: Careful control of the bromine equivalents is necessary to prevent over-bromination.

Step-by-Step Methodology:

-

Dissolve 1,2,3,4-tetrahydronaphthalen-1-amine in a suitable inert solvent (e.g., a chlorinated solvent) in a reaction vessel equipped with a dropping funnel and a stirrer.

-

Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the amine.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution) to consume any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.[1]

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the aromatic bromine and the primary amine.

-

Reactions at the Bromine Atom: The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, providing a powerful tool for generating molecular diversity.

-

Reactions at the Amino Group: The primary amine at the 1-position can undergo a variety of transformations, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.

Diagram of Reactivity Pathways:

Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The tetralin scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of tetralin are known to exhibit a wide range of pharmacological activities, including antidepressant, antifungal, anti-Parkinsonian, and anti-inflammatory effects.[6]

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in important therapeutic agents. For instance, the antidepressant sertraline contains a tetralin-amine core.[6] The versatility of this compound as a synthetic intermediate suggests its potential in the synthesis of analogs of such drugs and in the exploration of new chemical space for various therapeutic targets. For example, related bromo-tetralone derivatives are key intermediates in the synthesis of monoamine oxidase (MAO) inhibitors, which are used to treat depression and Parkinson's disease.[7]

Safety and Handling

While specific toxicity data for this compound is limited, related brominated amine compounds are known to be hazardous. For instance, (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[8] Therefore, it is prudent to handle this compound with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual reactivity allows for the systematic and diverse modification of the tetralin scaffold, enabling the synthesis of compound libraries for drug discovery programs. Further exploration of the reactivity of this compound and the biological activity of its derivatives is warranted and holds promise for the development of novel therapeutic agents.

References

-

Fuller, A. L., Knight, F. R., Slawin, A. M., & Woollins, J. D. (2008). 8-Bromonaphthalen-1-amine. Acta crystallographica. Section E, Structure reports online, 64(Pt 6), o977. (URL: [Link])

-

5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship | Request PDF. (URL: [Link])

-

ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. | Request PDF. (URL: [Link])

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P

-

Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation | Organic Letters. (URL: [Link])

-

2H-Pyran-2-one, 3-bromo - Organic Syntheses Procedure. (URL: [Link])

-

1-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 14450112 - PubChem. (URL: [Link])

-

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem. (URL: [Link])

-

Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Suzuki-Miyaura Coupling — Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. (URL: [Link])

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PubMed Central. (URL: [Link])

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (URL: [Link])

-

Sertraline, trans-(A+-)- | C17H17Cl2N | CID 9882979 - PubChem. (URL: [Link])

Sources

- 1. This compound | 348627-52-1 | Benchchem [benchchem.com]

- 2. 8-Bromonaphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2411592-03-3 [amp.chemicalbook.com]

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Authored by: A Senior Application Scientist

Abstract

Introduction: The Molecular Profile and Synthetic Context

This compound is an organic compound featuring a tetralin (1,2,3,4-tetrahydronaphthalene) core. The structure is defined by two key functional groups: an amine group (-NH₂) at the C1 position and a bromine atom (-Br) at the C8 position of the bicyclic system.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 348627-52-1[1] |

| Molecular Formula | C₁₀H₁₂BrN[1] |

| Molecular Weight | 226.11 g/mol [1] |

| InChI Key | ZSWFVACTSWMVQG-UHFFFAOYSA-N[1] |

Understanding the synthetic origin of a compound is the first step in its structural elucidation, as it provides a logical hypothesis for the expected structure. The primary synthesis route involves the direct bromination of 1,2,3,4-tetrahydronaphthalen-1-amine.[1] This electrophilic aromatic substitution reaction is directed by the existing amine group, but the regioselectivity for the 8-position is a critical aspect to confirm, as other isomers could potentially form.[3][4] Therefore, the analytical workflow must be designed to definitively prove the positional relationship of the bromine and amine substituents.

Caption: Synthetic context and the core analytical challenge.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. A multi-faceted approach involving ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon skeleton and the placement of substituents.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

Causality: ¹H NMR provides information on the chemical environment, number, and neighboring protons for every unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, integration reveals the relative number of protons, and splitting patterns (multiplicity) expose adjacent protons.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[5]

-

Acquisition: Acquire the free induction decay (FID) over a spectral width of approximately 12 ppm.

-

Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Expected Spectral Analysis:

-

Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals are expected for the protons on the aromatic ring. The proton at C5 will likely be a doublet, coupled to the proton at C6. The proton at C7 will also be a doublet, coupled to C6. The proton at C6 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H5 and H7. The electron-withdrawing effect of the bromine atom at C8 will influence the exact chemical shifts.

-

Aliphatic Region (δ 1.5-4.5 ppm):

-

H1 (Methine): A single proton signal, likely a triplet or multiplet around δ 4.0-4.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent amine group.

-

H2, H3, H4 (Methylene): These six protons will appear as complex, overlapping multiplets in the δ 1.5-3.0 ppm range.

-

-

Amine Protons (δ 1.0-3.0 ppm): The two -NH₂ protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Carbon-¹³ (¹³C) NMR Spectroscopy: Defining the Carbon Skeleton

Causality: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its bonding environment, revealing aromatic, aliphatic, and substituent-attached carbons.

Step-by-Step Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum so that each unique carbon appears as a single line.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Spectral Analysis: The molecule has 10 carbon atoms, and 10 distinct signals are expected in the ¹³C NMR spectrum.

-

Aromatic Carbons (δ 110-150 ppm): Six signals are expected. One signal, corresponding to C8, will be significantly influenced by the attached bromine (ipso-carbon), typically appearing at a lower field (around δ 115-125 ppm). The two quaternary carbons (C4a and C8a) will also be present in this region.

-

Aliphatic Carbons (δ 20-60 ppm): Four signals are expected. The C1 carbon, attached to the amine group, will be the most downfield of this set (typically δ 45-55 ppm). The other three aliphatic carbons (C2, C3, C4) will appear at higher fields.

2D NMR: Assembling the Puzzle

Causality: While 1D NMR identifies the pieces, 2D NMR experiments reveal how they connect. For a molecule with potential isomers, 2D NMR is not optional; it is essential for definitive proof.

-

COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks. This will clearly show the connectivity from H1 -> H2 -> H3 -> H4 in the aliphatic ring and the H5-H6-H7 chain in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for confirming the substituent positions. It reveals correlations between protons and carbons over 2-3 bonds. Key expected correlations to confirm the 8-bromo, 1-amine structure would include:

-

Correlation from the H1 proton to the aromatic quaternary carbon C8a.

-

Correlations from the H5 proton to C7 and C4a.

-

Correlations from the aliphatic H4 protons to the aromatic carbons C5 and C4a.

-

Caption: Workflow for structure confirmation using NMR techniques.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight, which validates the elemental formula, and the fragmentation pattern, which acts as a structural fingerprint.

High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC).

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺.

-

Mass Analysis: Analyze the ions in a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Analysis: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical exact mass calculated for the proposed formula, C₁₀H₁₃BrN⁺. The difference should be less than 5 ppm.

Expected Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrN |

| Theoretical [M+H]⁺ (⁷⁹Br) | 226.0226 m/z |

| Theoretical [M+H]⁺ (⁸¹Br) | 228.0205 m/z |

A key feature will be the isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, results in two molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom.[6]

Fragmentation Analysis (MS/MS)

Causality: By inducing fragmentation of the parent ion (e.g., using Collision-Induced Dissociation, CID), we can observe characteristic neutral losses and fragment ions that support the proposed structure. Alpha-cleavage is a dominant fragmentation pathway for amines.[7]

Caption: A plausible EI-MS fragmentation pathway for the molecule.

Key Expected Fragments:

| m/z (⁷⁹Br/⁸¹Br) | Identity | Fragmentation Pathway |

|---|---|---|

| 225 / 227 | [M]⁺˙ | Molecular Ion |

| 182 / 184 | [C₈H₇Br]⁺˙ | Alpha-cleavage at C1-C2 bond with loss of •C₂H₄N |

| 146 | [C₁₀H₁₂N]⁺ | Loss of bromine radical (•Br) |

| 118 | [C₉H₁₀]⁺˙ | Loss of Br and HCN from the M⁺˙ ion |

X-ray Crystallography: The Definitive Proof

When all spectroscopic data point towards a single structure, X-ray crystallography provides the ultimate, unambiguous confirmation.

Causality: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.

Step-by-Step Workflow:

-

Crystal Growth: The most critical and often challenging step. The compound must be carefully crystallized from a suitable solvent system to obtain a single, high-quality crystal.

-

Data Collection: Mount the crystal on a diffractometer and expose it to a focused beam of X-rays.

-

Structure Solution and Refinement: The resulting diffraction pattern is computationally processed to generate an electron density map, from which the atomic positions are determined and refined.

-

Structure Validation: The final model is validated against established crystallographic metrics to ensure its accuracy.

The resulting crystal structure would provide an unequivocal image of the molecule, confirming the 1,8-substitution pattern and resolving any remaining ambiguity.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not a linear process but an integrated analytical strategy. The molecular formula is first established by HRMS, with the characteristic bromine isotope pattern providing a crucial initial clue. 1D and 2D NMR spectroscopy then work in concert to build the molecular framework piece by piece, establishing the connectivity of the carbon skeleton and definitively placing the amine and bromo substituents. Finally, the fragmentation pattern in mass spectrometry provides corroborating evidence that is consistent with the proposed structure. For absolute certainty, particularly in a regulatory or pharmaceutical context, single-crystal X-ray diffraction serves as the final arbiter. This multi-technique, self-validating approach ensures the highest level of scientific integrity and confidence in the final structural assignment.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Tyndall, J. D. A., et al. (2018). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 158, 846-858. Available at: [Link]

-

PubChem. (n.d.). Tetralin. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Leah4sci. (2014, February 18). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. Retrieved from [Link]

-

Organic Chemistry. (2020, June 12). Aromatic halogenation. YouTube. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. rsc.org [rsc.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

IUPAC name for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

An In-Depth Technical Guide to the IUPAC Nomenclature and Chemical Profile of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precise Nomenclature

In the fields of chemical synthesis and drug development, unambiguous communication is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique molecular structure. This guide offers a detailed exploration of the IUPAC nomenclature for this compound, a versatile bicyclic amine with significant applications as a synthetic intermediate.[1] We will deconstruct its name to understand the underlying principles of IUPAC rules and provide a broader chemical context, including its synthesis, properties, and relevance in research.

Part 1: Deconstructing the IUPAC Name

The name "this compound" can be systematically broken down to reveal the structure of the molecule. This process follows a clear hierarchy of chemical nomenclature rules, starting with the parent structure and adding functional groups and substituents.

The Parent Hydride: 1,2,3,4-Tetrahydronaphthalene

The foundation of the name is the parent hydride, 1,2,3,4-tetrahydronaphthalene .

-

Core Structure : The name indicates a derivative of naphthalene, a bicyclic aromatic hydrocarbon consisting of two fused benzene rings.

-

Saturation : The prefix "tetrahydro-" signifies the addition of four hydrogen atoms, saturating one of the rings. The locants "1,2,3,4-" specify that these additions occur at these consecutive positions, resulting in a molecule with one benzene ring fused to a cyclohexane ring. This structure is also commonly known by the trivial name "tetralin".[2]

-

Numbering Convention : For fused-ring systems like naphthalene, the numbering is fixed. It begins at the carbon atom immediately adjacent to the ring fusion, proceeds around the perimeter, and the bridgehead carbons (shared between the rings) are numbered last in sequence. This established numbering is retained in the partially saturated derivative.

The diagram below illustrates the IUPAC numbering for the 1,2,3,4-tetrahydronaphthalene ring system.

Caption: Flowchart for the systematic construction of the IUPAC name.

Part 2: Chemical and Physical Properties

A compound's identity is defined by its unique set of properties and identifiers, which are crucial for database searching, regulatory documentation, and experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| CAS Number | 348627-52-1 |

| IUPAC Name | This compound |

| InChI | InChI=1S/C10H12BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2 |

| InChIKey | ZSWFVACTSWMVQG-UHFFFAOYSA-N |

| SMILES | C1CC(C2=C(C1)C=CC=C2Br)N |

(Data sourced from Benchchem and PubChem). [1]

Part 3: Synthesis and Reactivity

This compound is a valuable building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. [1]

Synthetic Approach

A common route to this compound involves the direct bromination of the parent amine, 1,2,3,4-tetrahydronaphthalen-1-amine.

-

Protocol Overview : The synthesis typically involves dissolving 1,2,3,4-tetrahydronaphthalen-1-amine in a suitable solvent and then adding bromine (Br₂). The reaction conditions, such as temperature and the equivalents of bromine used, are critical for achieving high regioselectivity at the 8-position and preventing the formation of multiple brominated byproducts. [1]* Purification : Following the reaction, the product is isolated and purified using standard techniques like recrystallization or column chromatography to yield the pure 8-bromo derivative. [1]

Caption: General reaction scheme for the synthesis of the title compound.

Key Reactivity Insights

The utility of this compound stems from its two reactive sites:

-

Amine Group : The primary amine at the C1 position is nucleophilic and can be readily modified through reactions such as alkylation, acylation, and Schiff base formation.

-

Bromo Group : The bromine atom at the C8 position on the aromatic ring is a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) or conversion to organometallic reagents. [3]This allows for the introduction of diverse molecular fragments.

Part 4: Applications in Research and Development

This molecule is not merely a subject of academic nomenclature; it is an important intermediate in the synthesis of more complex molecules with potential biological activity.

-

Medicinal Chemistry : The tetralin scaffold is present in numerous biologically active compounds. The ability to functionalize both the amine and the aromatic ring makes this compound a key precursor for building libraries of novel compounds for drug discovery. For example, related tetralone compounds are intermediates in the synthesis of antidepressants and selective receptor antagonists. [4]* Novel Compound Development : The bromine atom's reactivity allows for its use in creating advanced materials and complex organic structures. [1]Research on related tetrahydronaphthalene amides has identified them as a class of inhibitors against Mycobacterium tuberculosis. [3]

Conclusion

The IUPAC name this compound is a precise descriptor of a chemically significant molecule. A systematic understanding of its nomenclature, derived from the foundational rules for bicyclic systems, principal functional groups, and substituents, is essential for any scientist working with this compound. Its role as a versatile synthetic intermediate, particularly in medicinal chemistry, underscores the importance of such precise chemical language in advancing scientific research and development.

References

- Benchchem. (n.d.). This compound.

- Advanced IUPAC Nomenclature XI. (n.d.). Amines.

- CK-12 Foundation. (n.d.). Nomenclature of Amines.

- Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming.

- Chemistry LibreTexts. (2025). 24.1: Naming Amines.

- A Level Chemistry. (2017). Nomenclature of amines.

- PubMed Central. (n.d.). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis.

- Guidechem. (n.d.). How is 8-Bromo-2-tetralone synthesized and its applications?.

- NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-.

Sources

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine molecular weight

An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a key synthetic intermediate whose rigid bicyclic scaffold is of significant interest in medicinal chemistry. Its structure, featuring a tetralin core with strategically placed amine and bromine functional groups, offers a versatile platform for developing novel therapeutic agents. The bromine atom serves as a reactive handle for advanced cross-coupling reactions, while the amine group provides a site for amide formation and other modifications critical for modulating pharmacological activity. This guide provides a comprehensive overview of its core physicochemical properties, with a primary focus on its molecular weight, detailed synthesis protocols, and its established applications in the development of therapeutics targeting the central nervous system and infectious diseases.

Core Molecular Profile and Physicochemical Identifiers

The foundational step in any research or development endeavor involving a chemical entity is the precise characterization of its molecular properties. These identifiers ensure accuracy in stoichiometry, analytical characterization, and regulatory documentation.

Calculation of Molecular Weight

The molecular weight (MW) is a fundamental property derived from the chemical formula, C₁₀H₁₂BrN.[1][2] The calculation is based on the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Nitrogen (N): 14.007 u

MW = (10 × 12.011) + (12 × 1.008) + (1 × 79.904) + (1 × 14.007) = 226.117 g/mol

This value is critical for converting between mass and moles in reaction stoichiometry and for interpreting results from mass spectrometry. For high-resolution mass spectrometry, the monoisotopic mass, which uses the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N), is 225.01531 Da.[3]

Physicochemical and Structural Data

A consolidated summary of the key identifiers for this compound is presented below. These data are essential for database searches, regulatory submissions, and computational modeling.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrN | [1][2][4] |

| Molecular Weight | 226.11 g/mol | [1][3] |

| CAS Number | 348627-52-1 | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | ZSWFVACTSWMVQG-UHFFFAOYSA-N | [1] |

| SMILES | C1CC(C2=C(C1)C=CC=C2Br)N | [1] |

| Physical Form | Liquid, Solid, or Semi-solid | [5] |

Synthesis and Derivatization Strategies

The synthesis of this compound and its analogs is pivotal for its application in drug discovery. The choice of synthetic route is often dictated by the need for scalability, purity, and the ability to generate a diverse library of derivatives for structure-activity relationship (SAR) studies.

Rationale for Synthetic Route Selection

Two primary strategies exist for synthesizing the target compound:

-

Direct Bromination: This approach involves the electrophilic aromatic substitution of 1,2,3,4-tetrahydronaphthalen-1-amine.[1] While direct, this method can be challenging to control, potentially leading to polybromination or degradation of the starting material, necessitating careful optimization of reaction conditions.[1]

-

Multi-step Synthesis via Ketone Intermediate: A more versatile and controllable route involves the synthesis of an 8-bromo-tetralone intermediate, which then undergoes reductive amination.[1][6] This strategy is highly favored in medicinal chemistry because the ketone intermediate, 8-bromo-3,4-dihydronaphthalen-2(1H)-one, allows for the introduction of various amine groups, facilitating the creation of extensive compound libraries.[1][7]

The multi-step approach offers superior control and flexibility, making it the preferred method for research and drug development contexts.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established methods for synthesizing tetralone intermediates and performing reductive amination.[6][7]

Step 1: Synthesis of 8-Bromo-3,4-dihydronaphthalen-2(1H)-one [7]

-

In a round-bottom flask, add ortho-bromo-phenylacetic acid, acetic acid, and acetic anhydride.

-

Cool the mixture to 10°C in an ice bath.

-

Slowly add a pre-prepared solution of chromium trioxide in aqueous acetic acid, ensuring the reaction temperature is maintained below 10°C.

-

Allow the reaction to proceed at room temperature for 12 hours, monitoring completion via thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through diatomaceous earth.

-

Concentrate the filtrate, add ethyl acetate, and wash sequentially with water and sodium bicarbonate solution.

-

Dry the organic layer, evaporate the solvent, and recrystallize the resulting solid from a petroleum ether-ethyl acetate mixture to yield pure 8-Bromo-2-tetralone.

Step 2: Reductive Amination to Form the Final Product [6]

-

Dissolve 8-bromo-3,4-dihydronaphthalen-2(1H)-one in a suitable solvent such as methanol.

-

Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with an aqueous acid solution.

-

Basify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Key Derivatization Reactions for SAR Studies

The true power of this scaffold lies in its capacity for diversification. The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.[1]

-

Suzuki Coupling: Reacts the bromo-tetralin with various boronic acids to introduce new aryl or heteroaryl groups, which is crucial for modulating receptor binding affinity.[1]

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, introducing diverse amine functionalities that can act as hydrogen bond donors or acceptors, significantly impacting pharmacokinetic properties.[1][8]

Analytical Characterization

Robust analytical methods are required to confirm the identity and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight. The table below lists the predicted mass-to-charge ratios (m/z) for common adducts of this compound, which are useful for interpreting electrospray ionization (ESI) mass spectra.[4]

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₀H₁₃BrN]⁺ | 226.0226 |

| [M+Na]⁺ | [C₁₀H₁₂BrNNa]⁺ | 248.0045 |

| [M-H]⁻ | [C₁₀H₁₁BrN]⁻ | 224.0080 |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the methine proton adjacent to the amine group, and the aliphatic protons of the saturated ring system.

-

¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the carbon atoms in the molecule, including signals for the aromatic carbons (one of which is directly attached to bromine) and the aliphatic carbons.

-

IR Spectroscopy: Infrared spectroscopy would reveal characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and C-H stretching for both aromatic and aliphatic groups.[9]

Applications in Medicinal Chemistry and Drug Development

The tetrahydronaphthalene scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.

Central Nervous System (CNS) Disorders

The tetralone intermediate, 8-Bromo-2-tetralone, is a crucial precursor for synthesizing selective 5-HT₆ receptor antagonists.[7] These antagonists have shown potential therapeutic value in treating CNS disorders such as Parkinson's disease.[7] Similarly, related brominated tetralone structures are used to develop ligands for dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant medications.[8]

Antimycobacterial Agents

Derivatives known as tetrahydronaphthalene amides (THNAs) have emerged as a novel class of inhibitors against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6] These compounds specifically inhibit the mycobacterial ATP synthase enzyme, demonstrating potent growth inhibition of the bacteria in vitro.[6] The modular synthesis starting from brominated tetralin intermediates allows for the optimization of properties to improve efficacy and reduce off-target effects.[6]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is intended for research use only.[10]

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Precautionary Statements | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | Keep in a dark place under an inert atmosphere, at 2-8°C.[5] |

Conclusion

This compound, with a molecular weight of 226.11 g/mol , is more than a simple chemical compound; it is a strategic building block for modern drug discovery. Its well-defined structure and the dual functionality of its amine and bromine groups provide chemists with a robust platform for creating diverse molecular architectures. The synthetic routes, particularly those proceeding through a tetralone intermediate, offer the flexibility required for extensive SAR studies. Its demonstrated utility in developing inhibitors for mycobacterial enzymes and ligands for CNS receptors underscores its significant potential in addressing pressing global health challenges.

References

- Benchchem. (n.d.). This compound | 348627-52-1.

-

Ascendex Scientific, LLC. (n.d.). 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine. Retrieved from [Link]

-

Al-Sha'er, M. A., et al. (2020). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 5,6,7,8-Tetrahydronaphthalen-1-amine as Precursor for Thiazolidinones and Benzothiazepinones: Synthesis and Atropisomeric Relationship. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-bromo-1,2,3,4-tetrahydronaphthalen-2-one. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. Retrieved from [Link]

-

NIH. (n.d.). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine – Ascendex Scientific, LLC [ascendexllc.com]

- 3. 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | C10H12BrN | CID 10059566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (C10H12BrN) [pubchemlite.lcsb.uni.lu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. calpaclab.com [calpaclab.com]

A Technical Guide to the Spectroscopic Signature of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No: 348627-52-1), a versatile intermediate in organic synthesis.[1] Given the limited availability of public domain experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and data from structurally analogous molecules to construct a predictive spectroscopic profile. This document serves as a valuable resource for researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and similar tetralin derivatives.[2][3][4]

The core of this guide is built on predictive analysis for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section provides a rationale for the predicted data, rooted in the established effects of substituent groups on spectroscopic behavior.

Predicted Spectroscopic Data Summary

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR (in CDCl₃) | Aromatic Protons: ~6.8-7.5 ppm; Aliphatic Protons: ~1.5-4.2 ppm |

| ¹³C NMR (in CDCl₃) | Aromatic Carbons: ~120-145 ppm; Aliphatic Carbons: ~20-60 ppm |

| IR Spectroscopy | N-H Stretch: 3300-3400 cm⁻¹ (two bands); Aromatic C-H Stretch: >3000 cm⁻¹; Aliphatic C-H Stretch: <3000 cm⁻¹; N-H Bend: 1580-1650 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 225 & 227 (approx. 1:1 ratio); Base Peak: [M-Br]⁺ at m/z 146 |

Predicted ¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on the analysis of its distinct proton environments.

Rationale for Predicted Chemical Shifts

The chemical shifts in ¹H NMR are influenced by the electron density around the protons. Electronegative atoms and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).

-

Aromatic Protons (H-5, H-6, H-7): These protons are attached to the benzene ring and are expected to appear in the aromatic region, typically between 6.5 and 8.0 ppm.[5][6] The bromine atom at the C-8 position will influence the chemical shifts of the adjacent protons.

-

Benzylic and Aliphatic Protons (H-1, H-2, H-3, H-4): The protons on the tetralin ring are in a more saturated environment and will appear at lower chemical shifts compared to the aromatic protons.[7] The proton at C-1 (H-1) is adjacent to the amine group and is expected to be shifted downfield relative to the other aliphatic protons.

Predicted ¹H NMR Data Table

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-7 | ~7.4 | Doublet | J ≈ 7-8 |

| H-6 | ~7.1 | Triplet | J ≈ 7-8 |

| H-5 | ~6.9 | Doublet | J ≈ 7-8 |

| H-1 | ~4.1 | Triplet | J ≈ 6-7 |

| H-4 (axial & eq.) | ~2.8 | Multiplet | |

| H-2 (axial & eq.) | ~1.9-2.1 | Multiplet | |

| H-3 (axial & eq.) | ~1.7-1.9 | Multiplet | |

| -NH₂ | ~1.6 | Broad Singlet |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals.

Predicted ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Rationale for Predicted Chemical Shifts

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

-

Aromatic Carbons: Carbons in the aromatic ring are sp² hybridized and typically resonate in the 120-150 ppm region.[5] The carbon attached to the bromine (C-8) will be significantly influenced by the halogen's electronic effects.

-

Aliphatic Carbons: The sp³ hybridized carbons of the tetralin ring will appear at higher field (lower ppm values). The carbon bearing the amine group (C-1) will be deshielded compared to the other aliphatic carbons.

Predicted ¹³C NMR Data Table

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4a | ~142 |

| C-8a | ~138 |

| C-6 | ~129 |

| C-5 | ~127 |

| C-7 | ~125 |

| C-8 | ~120 |

| C-1 | ~50 |

| C-4 | ~30 |

| C-2 | ~28 |

| C-3 | ~22 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.

-

Instrument Setup: Use a 100 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Rationale for Predicted Absorptions

-

N-H Stretching: Primary amines (R-NH₂) show two characteristic N-H stretching bands in the region of 3300-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.[8][9]

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[6]

-

N-H Bending: The N-H bending (scissoring) vibration for primary amines is typically observed in the 1580-1650 cm⁻¹ region.[8][9]

-

C-N Stretching: The C-N stretching vibration for aromatic amines is expected in the 1250-1335 cm⁻¹ range.[8]

Predicted IR Data Table

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H | 3300-3400 (two bands) | Asymmetric & Symmetric Stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2800-3000 | Stretch |

| N-H | 1580-1650 | Bend (Scissoring) |

| C=C | 1450-1600 | Aromatic Ring Stretch |

| C-N | 1250-1335 | Aromatic Amine Stretch |

| C-Br | 500-600 | Stretch |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Rationale for Predicted Fragmentation

-

Molecular Ion: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, the molecular ion peak will appear as a doublet (M⁺ and M+2) with nearly equal intensities.[10]

-

Fragmentation: The molecular ion can undergo fragmentation. A common fragmentation pathway for bromo-aromatic compounds is the loss of the bromine radical to form a more stable cation.[11][12] Further fragmentation of the tetralin ring can also occur.

Predicted MS Data Table

| m/z | Predicted Ion Structure | Comments |

| 225/227 | [C₁₀H₁₂BrN]⁺ | Molecular ion peak (M⁺, M+2) |

| 146 | [C₁₀H₁₂N]⁺ | Loss of Br radical, likely the base peak |

| 118 | [C₉H₁₀]⁺ | Further fragmentation |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation pathway for the title compound.

References

-

Bertocchi, R., et al. (2002). Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases. Journal of Pharmaceutical Sciences, 91(6), 1435-1444. Available at: [Link]

-

Çevik, U. A., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(1), 135. Available at: [Link]

-

Gaur, R., et al. (2022). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Journal of Controlled Release, 341, 649-673. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 21(11), 1470. Available at: [Link]

-

Chemistry Stack Exchange (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Available at: [Link]

-

Chegg (2018). Solved Below is the mass spectrum of 4-bromoaniline. Available at: [Link]

-

Chemguide. Mass spectra - fragmentation patterns. Available at: [Link]

-

Chemistry LibreTexts (2021). Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Millikin University. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

NIST WebBook. Benzenamine, 4-bromo-. Available at: [Link]

-

ResearchGate (2015). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Spectroscopy Online (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

Wiley-VCH (2007). Supporting Information. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. wikieducator.org [wikieducator.org]

- 10. chegg.com [chegg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Synthesis of 8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

Introduction

8-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine is a valuable and versatile building block in medicinal chemistry and drug development. Its rigid, bicyclic scaffold combined with the presence of a bromine atom and an amino group at strategic positions makes it an important intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the amino group provides a site for amide bond formation, reductive amination, and other nitrogen-based transformations. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, offering in-depth technical details and field-proven insights for researchers, scientists, and drug development professionals.

Two principal synthetic strategies have emerged as the most viable routes to this compound:

-

Pathway A: Synthesis via the 8-Bromo-1-tetralone Intermediate. This is a robust and widely applicable approach that involves the initial construction of the brominated tetralone core, followed by the introduction of the amino group. This pathway offers excellent control over the regiochemistry of the bromine substituent.

-

Pathway B: Direct Bromination of 1,2,3,4-Tetrahydronaphthalen-1-amine. This approach is more direct, involving the direct functionalization of the pre-formed aminotetralin skeleton. However, the success of this route is highly dependent on the regioselectivity of the bromination reaction.

This guide will explore both pathways in detail, providing a thorough analysis of the underlying chemical principles, step-by-step experimental protocols, and a comparative evaluation of the different methodologies.

Pathway A: Synthesis via the 8-Bromo-1-tetralone Intermediate

This pathway is a cornerstone for the synthesis of this compound due to its reliability and adaptability. The key to this approach is the synthesis of the 8-bromo-1-tetralone intermediate, which is then converted to the desired amine.

Part 1: Synthesis of 8-Bromo-1-tetralone

The most common and efficient method for the synthesis of 8-bromo-1-tetralone is the intramolecular Friedel-Crafts acylation of 4-(2-bromophenyl)butyric acid. This reaction proceeds by the cyclization of the butyric acid side chain onto the aromatic ring, promoted by a strong acid or Lewis acid catalyst.

Mechanism of Friedel-Crafts Acylation:

The reaction is initiated by the activation of the carboxylic acid with a strong acid, typically polyphosphoric acid (PPA) or a Lewis acid, to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. Subsequent deprotonation re-aromatizes the ring and yields the cyclic ketone, 8-bromo-1-tetralone. The ortho-position to the bromine atom is sterically hindered, and the para-position is blocked, directing the cyclization to the desired position.

Experimental Protocol: Synthesis of 4-(2-bromophenyl)butyric acid

The precursor, 4-(2-bromophenyl)butyric acid, can be synthesized from 2-bromobenzaldehyde through a multi-step sequence involving a Wittig reaction with (3-carboxypropyl)triphenylphosphonium bromide to form the corresponding cinnamic acid derivative, followed by catalytic hydrogenation.

Experimental Protocol: Intramolecular Friedel-Crafts Cyclization of 4-(2-bromophenyl)butyric acid

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 4-(2-bromophenyl)butyric acid.

-

Addition of Cyclizing Agent: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

-

Reaction Conditions: Heat the mixture with vigorous stirring at a temperature of 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 4-(2-bromophenyl)butyric acid | [1] |

| Cyclizing Agent | Polyphosphoric Acid (PPA) | [1] |

| Temperature | 80-100 °C | [1] |

| Reaction Time | 2-4 hours | [1] |

| Typical Yield | 70-85% | [1] |

Part 2: Conversion of 8-Bromo-1-tetralone to this compound

Once 8-bromo-1-tetralone is obtained, the ketone functional group can be converted to a primary amine through several reliable methods. The choice of method often depends on the desired scale of the reaction, available reagents, and tolerance to specific reaction conditions.

Reductive amination is a one-pot procedure that involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding amine.[2][3]

Mechanism of Reductive Amination:

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of 8-bromo-1-tetralone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. A reducing agent, such as sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN), is then used to reduce the imine to the primary amine.[2] The choice of reducing agent is critical; NaBH₃CN is often preferred for its selectivity in reducing the imine in the presence of the starting ketone.

Experimental Protocol: Reductive Amination of 8-Bromo-1-tetralone

-

Reaction Setup: Dissolve 8-bromo-1-tetralone in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Addition of Ammonia Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise to control the evolution of hydrogen gas.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC). Quench the reaction by the slow addition of water.

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by acid-base extraction or column chromatography.

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formamide or ammonium formate as both the nitrogen source and the reducing agent.[4] This reaction is typically carried out at high temperatures.[5]

Mechanism of the Leuckart-Wallach Reaction:

The reaction proceeds through the formation of an N-formyl intermediate. The ketone reacts with formamide to form an α-hydroxy amine, which then dehydrates to an iminium ion. The formate ion, generated from formamide, acts as a hydride donor to reduce the iminium ion to the N-formyl derivative of the amine. This intermediate is then hydrolyzed under acidic or basic conditions to yield the free primary amine.[4]

Experimental Protocol: Leuckart-Wallach Reaction of 8-Bromo-1-tetralone

-

Reaction Setup: In a flask equipped with a reflux condenser, mix 8-bromo-1-tetralone with an excess of formamide or ammonium formate.

-

Reaction Conditions: Heat the mixture to a high temperature, typically between 160-190 °C, for several hours.[5]

-

Hydrolysis: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., by refluxing with hydrochloric acid) to cleave the N-formyl group and liberate the primary amine.

-

Work-up and Purification: The acidic solution is then made basic to free the amine, which is then extracted with an organic solvent. The product is purified by distillation or recrystallization of its salt.

This two-step approach involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the amine. This method can offer high yields and is a reliable alternative to direct reductive amination.

Mechanism of Oxime Formation and Reduction:

8-bromo-1-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. The oxime is then reduced to the primary amine using various reducing agents. Common reducing agents for oximes include catalytic hydrogenation (e.g., H₂/Pd-C), sodium in ethanol, or lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Synthesis and Reduction of 8-Bromo-1-tetralone Oxime

-

Step 1: Oxime Formation

-

Dissolve 8-bromo-1-tetralone and hydroxylamine hydrochloride in ethanol.

-

Add a base, such as sodium acetate or pyridine, and reflux the mixture for 1-2 hours.

-

Cool the reaction mixture and pour it into water to precipitate the oxime.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Step 2: Oxime Reduction

-

Catalytic Hydrogenation: Dissolve the oxime in a suitable solvent like ethanol or acetic acid and subject it to hydrogenation in the presence of a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

-

Chemical Reduction: Alternatively, dissolve the oxime in a solvent like ethanol and add a reducing agent such as sodium metal in portions.

-

Work-up: After the reduction is complete, the catalyst is filtered off (for catalytic hydrogenation), or the reaction is quenched and worked up to isolate the amine. Purification is typically achieved by acid-base extraction and recrystallization of the hydrochloride salt.

-

Comparison of Methods for Ketone to Amine Conversion

| Method | Reagents | Temperature | Advantages | Disadvantages |

| Reductive Amination | NaBH₄/NH₄OAc or NaBH₃CN/NH₃ | 0 °C to RT | One-pot procedure, mild conditions with NaBH₃CN.[2] | NaBH₄ can also reduce the ketone; control of stoichiometry is important. |

| Leuckart-Wallach | Formamide or Ammonium Formate | 160-190 °C | Inexpensive reagents, one-pot reaction.[4] | High reaction temperatures, formation of N-formyl intermediate requires a separate hydrolysis step.[5] |

| Oxime Reduction | 1. NH₂OH·HCl, Base 2. H₂/Catalyst or Na/EtOH | Reflux, then RT | High yields, clean reaction. | Two-step process, some reducing agents are hazardous (e.g., Na metal, LiAlH₄). |

Pathway B: Direct Bromination of 1,2,3,4-Tetrahydronaphthalen-1-amine

This pathway offers a more convergent and potentially shorter route to the target molecule by directly introducing the bromine atom onto the commercially available 1,2,3,4-tetrahydronaphthalen-1-amine (also known as 1-aminotetralin).

Regioselectivity of Bromination:

The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution (bromination) reaction. The amino group is a strongly activating, ortho-, para-directing group. In the case of 1-aminotetralin, the aromatic ring has two positions ortho to the fused alicyclic ring (positions 5 and 8) and one para position (position 7). The position ortho to the amino group on the same ring is sterically hindered. Therefore, bromination is expected to occur primarily at the 5-, 7-, and 8-positions of the aromatic ring. The electronic and steric environment of the 8-position makes it a favorable site for electrophilic attack. However, the formation of other isomers is a significant possibility, which would necessitate a challenging purification step.[6]

Experimental Protocol: Direct Bromination of 1-Aminotetralin

-

Protection of the Amino Group (Optional but Recommended): To control the reactivity and improve the regioselectivity, the amino group can be protected as an acetamide. This is achieved by reacting 1-aminotetralin with acetic anhydride. The acetyl group is less activating than the amino group, which can lead to a more controlled bromination.

-

Bromination: The protected or unprotected 1-aminotetralin is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is added portion-wise at a controlled temperature (often at or below room temperature).

-

Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate) to destroy any excess bromine. The product is then isolated by extraction.

-

Deprotection (if applicable): If the amino group was protected, the acetyl group is removed by acid or base hydrolysis.

-

Purification: The final product mixture is typically purified by column chromatography to separate the desired 8-bromo isomer from other regioisomers.

Conclusion and Outlook

The synthesis of this compound can be effectively achieved through two primary synthetic strategies.

Pathway A , proceeding through the 8-bromo-1-tetralone intermediate, is a highly reliable and versatile route. The key intramolecular Friedel-Crafts acylation provides excellent regiochemical control, ensuring the bromine atom is positioned at the desired 8-position. The subsequent conversion of the ketone to the amine can be accomplished by several well-established methods, including reductive amination, the Leuckart-Wallach reaction, or reduction of an oxime intermediate. The choice among these methods will depend on the specific requirements of the synthesis, such as scale, reagent availability, and desired purity.

Pathway B , involving the direct bromination of 1-aminotetralin, offers a more convergent approach. However, the potential for the formation of multiple regioisomers presents a significant challenge that may require careful optimization of reaction conditions and a potentially difficult purification process. For applications where high isomeric purity is critical, Pathway A is generally the preferred and more robust strategy.

Future research in this area may focus on the development of more efficient and selective catalysts for both the Friedel-Crafts cyclization and the direct bromination steps, as well as the exploration of greener and more sustainable synthetic methodologies.

Visualizations

Diagram 1: Overall Synthetic Pathways to this compound

Caption: Overview of the two primary synthetic routes.

Diagram 2: Methods for the Conversion of 8-Bromo-1-tetralone to the Amine

Caption: Key methods for the ketone-to-amine conversion.

References

-

Organic Chemistry Portal. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Available from: [Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]

- Google Patents. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

-

PubMed. Regioisomerism in the synthesis of a chiral aminotetralin drug compound: unraveling mechanistic details and diastereomer-specific in-depth NMR investigations. Available from: [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available from: [Link]

-

Semantic Scholar. Regioselectivity of the bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and 6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphthalene. Available from: [Link]

-

Journal of Chemical Education. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

-

MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

-

RSC Publishing. A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. Available from: [Link]

-

SciSpace. Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. Available from: [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available from: [Link]

-

ChemSynthesis. 4-(2-bromophenyl)butanoic acid. Available from: [Link]

-

ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. Available from: [Link]

- Google Patents. WO2003045899A1 - An improved process for manufacture of 4-bromo-2-oxyimino butyric acid and its derivatives.

-

Chemistry LibreTexts. The Leuckart Reaction. Available from: [Link]

Sources

- 1. CN102584556A - Method for synthesizing Alpha-tetralone through 4-phenylbutyric acid in catalytic way - Google Patents [patents.google.com]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. gctlc.org [gctlc.org]

- 4. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Brominated Tetralin Amine Scaffold: A Multifaceted Modulator of Biological Systems

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Relevance of the Aminotetralin Scaffold

The 2-aminotetralin framework represents a privileged scaffold in medicinal chemistry, renowned for its conformational rigidity which adeptly mimics the extended conformation of phenethylamine neurotransmitters. This inherent structural constraint has rendered it a cornerstone in the design of ligands targeting monoaminergic systems, particularly dopamine and serotonin receptors. The introduction of a bromine atom onto the aromatic ring of the tetralin core introduces a fascinating dimension of pharmacological modulation. Bromine, as a halogen substituent, can profoundly influence a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and electronic distribution—thereby fine-tuning its binding affinity, receptor selectivity, and functional activity.[1]

This technical guide provides a comprehensive exploration of the biological activities of brominated tetralin amines. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between chemical structure and biological function, offering field-proven insights into their diverse pharmacological profiles. This document is designed for researchers, scientists, and drug development professionals, providing not only a thorough understanding of the current state of knowledge but also practical, validated protocols for the synthesis and evaluation of these compelling molecules. We will delve into their significant interactions with central nervous system (CNS) targets, their emerging potential in oncology, and their capacity for cholinesterase inhibition, presenting a holistic view of this versatile chemical class.

Part 1: Central Nervous System Activity - Modulating Dopaminergic and Serotonergic Tone

The primary therapeutic interest in brominated tetralin amines lies in their ability to modulate dopaminergic and serotonergic neurotransmission, making them valuable tools for investigating and potentially treating a range of neuropsychiatric disorders.

Interaction with Dopamine Receptors

2-Aminotetralin derivatives have been extensively studied as dopamine D2 and D3 receptor ligands. The nature of the N-alkyl substituents and the substitution pattern on the aromatic ring are critical determinants of affinity and selectivity.[2]

Structure-Activity Relationships (SAR): The Decisive Role of Bromine

Quantitative structure-activity relationship (QSAR) studies have illuminated the specific role of bromine substitution. A key finding is that a bromine atom at the 6-position of the tetralin ring tends to favor norepinephrine transporter (NET) inhibition over dopamine transporter (DAT) inhibition.[3] Conversely, for dopamine receptor binding, hydroxyl groups at the 5- or 7-positions are often crucial for high affinity. While extensive data on a broad series of brominated aminotetralins is still emerging, studies on closely related iodinated analogs provide valuable insights. For instance, iodinated 2-aminotetralins have demonstrated high to moderate affinity for D3 receptors.[4]

Table 1: Representative Binding Affinities (Ki, nM) of Halogenated and Hydroxylated 2-Aminotetralin Derivatives at Dopamine Receptors

| Compound | R1 (at C5) | R2 (at C7) | N-Substituent | D2 (High Affinity) Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | Reference(s) |

| 5-OH-PIPAT | -OH | -H | -Propyl, -3'-iodo-2'-propenyl | 3.6 | 0.99 | >1000 | [4] |

| 7-OH-PIPAT | -H | -OH | -Propyl, -3'-iodo-2'-propenyl | 6.6 | 1.85 | >1000 | [4] |

| 7-OH-DPAT | -H | -OH | -Di-n-propyl | - | 2.90 | >1000 | [4] |

| (+)UH 232 | -OCH3 | -H | -Di-n-propyl | 61 | 0.92 | >1000 | [5][6] |

Note: Data for iodinated compounds (PIPAT series) are included as close analogs to illustrate the potential of halogenation. Ki values represent the concentration required to displace 50% of a specific radioligand.

Mechanism of Action: Gi/o-Coupled Signaling

Dopamine D2 and D3 receptors are canonical Gi/o-coupled receptors. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased protein kinase A (PKA) activity and downstream modulation of gene expression and neuronal excitability.[7]

Interaction with Serotonin Receptors

The 2-aminotetralin scaffold is also a well-established pharmacophore for serotonin receptors, particularly the 5-HT1A subtype.[8][9] The introduction of bromine can modulate both affinity and selectivity across the diverse family of serotonin receptors.

Structure-Activity Relationships (SAR): Tuning Selectivity